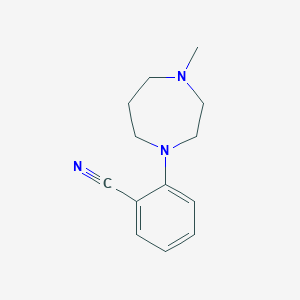

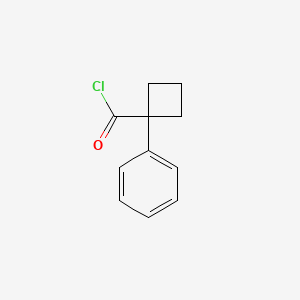

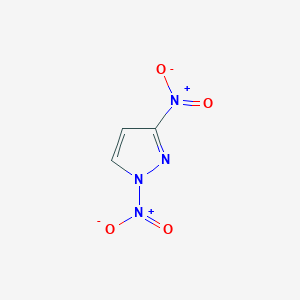

![molecular formula C6H3ClN2S B1324408 5-Chlorothiazolo[5,4-b]pyridine CAS No. 1313726-12-3](/img/structure/B1324408.png)

5-Chlorothiazolo[5,4-b]pyridine

Vue d'ensemble

Description

5-Chlorothiazolo[5,4-b]pyridine is a chemical compound with the empirical formula C6H3ClN2S . It has a molecular weight of 170.62 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

5-Chlorothiazolo[5,4-b]pyridine is a solid . It has a molecular weight of 170.62 . The compound’s storage temperature is 28 C .Applications De Recherche Scientifique

Phosphoinositide 3-Kinase Inhibitors

- Scientific Field : Bioactive Substance and Function of Natural Medicines .

- Summary of Application : A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These compounds were tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

- Methods of Application : These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

- Results or Outcomes : The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity, and the IC50 of a representative compound (19a) could reach to 3.6 nm . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Antioxidant, Herbicidal, Antimicrobial, Anti-inflammatory, Antitumor Activities

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Some thiazolo[4,5-b]-pyridine derivatives were found to have high antioxidant, herbicidal, antimicrobial, anti-inflammatory, antitumor activities .

- Methods of Application : Modern synthetic techniques for thiazolo[4,5-b]pyridine bicyclic scaffold construction starting from thiazole or thiazolidine derivatives followed by pyridine annulation, which results in the target fused thiazolo[4,5-b]pyridines, are analyzed .

- Results or Outcomes : The recent data published in the scientific literature cited a diversity of biological effects exhibited by fused thiazolo[4,5-b]pyridines .

Inhibitory Potency and Docking Analysis

- Scientific Field : Bioactive Substance and Function of Natural Medicines .

- Summary of Application : The N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction .

- Methods of Application : Further docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in the binding to the kinase .

- Results or Outcomes : Enzymatic Inhibition results showed that compound 19a inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .

Synthesis of Novel Thiazole, Pyranothiazole, Thiazolo[5,4-b]pyridines

- Scientific Field : Organic Chemistry .

- Summary of Application : Synthesis of novel thiazole, pyranothiazole, thiazolo[5,4-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating isoindoline-1,3-dione group .

- Methods of Application : The synthesis process is not detailed in the source .

- Results or Outcomes : The results or outcomes are not detailed in the source .

Inhibitory Potency and Docking Analysis

- Scientific Field : Bioactive Substance and Function of Natural Medicines .

- Summary of Application : The N-heterocyclic core of compound 19a was directly involved in the binding to the kinase through the key hydrogen bonds interaction .

- Methods of Application : Further docking analysis revealed that the N-heterocyclic core of compound 19a was directly involved in the binding to the kinase .

- Results or Outcomes : Enzymatic Inhibition results showed that compound 19a inhibited PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value, but its inhibitory activity on PI3Kβ was approximately 10-fold reduced .

Synthesis of Novel Thiazole, Pyranothiazole, Thiazolo[5,4-b]pyridines

- Scientific Field : Organic Chemistry .

- Summary of Application : Synthesis of novel thiazole, pyranothiazole, thiazolo[5,4-b]pyridines and thiazolo[5’,4’:5,6]pyrano[2,3-d]pyrimidine derivatives incorporating isoindoline-1,3-dione group .

- Methods of Application : The synthesis process is not detailed in the source .

- Results or Outcomes : The results or outcomes are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUDBJZBIPNZOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1N=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiazolo[5,4-b]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(4-ethylpiperidin-4-YL)methyl]carbamate](/img/structure/B1324341.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1324343.png)

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)

![7-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1324351.png)